molecular formula C10H8INO2 B11831409 3-Iodo-1-methyl-1H-indole-2-carboxylic acid CAS No. 167631-59-6

3-Iodo-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B11831409
CAS No.: 167631-59-6
M. Wt: 301.08 g/mol
InChI Key: MVKZEMKDJLLFEP-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid typically involves the iodination of 1-methyl-1H-indole-2-carboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent like iodic acid or iodine monochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-Iodo-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

CAS No.

167631-59-6

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

3-iodo-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H8INO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

MVKZEMKDJLLFEP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)I

Origin of Product

United States

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